4-Dodecylbenzoic acid
Overview
Description
4-Dodecylbenzoic acid is an organic compound with the molecular formula C19H30O2. It is a derivative of benzoic acid, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of dodecylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds as follows:
Friedel-Crafts Acylation: Dodecylbenzene reacts with carbon dioxide in the presence of aluminum chloride to form 4-dodecylbenzoyl chloride.
Hydrolysis: The 4-dodecylbenzoyl chloride is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Dodecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecylbenzoic acid derivatives.
Reduction: Reduction reactions can convert it into dodecylbenzyl alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Dodecylbenzoic acid derivatives.
Reduction: Dodecylbenzyl alcohol.
Substitution: Nitro-dodecylbenzoic acid or sulfo-dodecylbenzoic acid.
Scientific Research Applications
4-Dodecylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 4-dodecylbenzoic acid primarily involves its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the carboxylic acid group offers hydrophilic properties. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective in reducing surface tension and forming micelles.
Comparison with Similar Compounds
Similar Compounds
4-Octylbenzoic acid: Similar structure but with an eight-carbon alkyl chain.
4-Decylbenzoic acid: Similar structure but with a ten-carbon alkyl chain.
4-Hexadecylbenzoic acid: Similar structure but with a sixteen-carbon alkyl chain.
Uniqueness
4-Dodecylbenzoic acid is unique due to its twelve-carbon alkyl chain, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer alkyl chain counterparts.
Properties
IUPAC Name |
4-dodecylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16H,2-12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCIOJFCCQEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328699 | |
Record name | 4-dodecylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21021-55-6 | |
Record name | 4-dodecylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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